molecular formula C10H10N2O3 B13682245 Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13682245
M. Wt: 206.20 g/mol
InChI Key: KWCUAKSAWNXLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow for various functionalizations and modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable cyclocondensation reactions. These methods are optimized for high yield and purity, employing catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Known for its antimicrobial properties.

    Imidazo[1,5-a]pyrimidine: Used in the development of GABA receptor agonists.

    Pyrazolo[1,5-a]pyrimidine: Investigated for its anticancer activity.

Uniqueness

Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-8-3-4-12-7(5-8)6-11-9(12)10(13)15-2/h3-6H,1-2H3

InChI Key

KWCUAKSAWNXLFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=C(N2C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.